N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-nitrobenzamide is a complex organic compound with a unique structure that includes a benzotriazole moiety, an ethylphenyl group, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-nitrobenzamide typically involves multiple steps. One common method includes the formation of the benzotriazole ring followed by the introduction of the ethylphenyl and nitrobenzamide groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzotriazole ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of an amine derivative, while substitution reactions can yield various substituted benzotriazole compounds.
Scientific Research Applications
N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing various biochemical pathways. The nitrobenzamide group may interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide
- N-({[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide
- N-[2-(4-Ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide
Uniqueness
N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H19N5O3 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H19N5O3/c1-3-15-7-9-17(10-8-15)26-24-20-11-14(2)19(13-21(20)25-26)23-22(28)16-5-4-6-18(12-16)27(29)30/h4-13H,3H2,1-2H3,(H,23,28) |
InChI Key |
KDVDTQSMACZVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.